molecular formula C11H14ClNO4S B2494047 2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate CAS No. 2034404-07-2

2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate

Cat. No.: B2494047
CAS No.: 2034404-07-2
M. Wt: 291.75
InChI Key: IRANNCMYZNYQKG-UHFFFAOYSA-N
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Description

2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate is a complex organic compound that features a thiophene ring substituted with a chlorine atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may utilize catalytic systems such as nickel and palladium-based protocols. These methods are optimized for high yield and purity, often employing microwave irradiation and other advanced techniques to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Properties

IUPAC Name

[2-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-7(14)17-6-11(15)13-5-8(16-2)9-3-4-10(12)18-9/h3-4,8H,5-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRANNCMYZNYQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC(C1=CC=C(S1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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